molecular formula C22H13FeN6NaO11S B1176623 Acid Brown 434 CAS No. 126851-40-9

Acid Brown 434

Cat. No.: B1176623
CAS No.: 126851-40-9
M. Wt: 648.3 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Brown 434 is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its rich brown color and is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-). These dyes are widely used due to their vibrant colors and ability to bind well with different materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 434 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of different oxidation products.

    Reduction: The azo groups in this compound can be reduced to amines under specific conditions.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original dye.

    Reduction: Aromatic amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Acid Brown 434 has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind with various substrates.

    Industry: Widely used in the textile industry for dyeing fabrics and in the leather industry for coloring leather products.

Mechanism of Action

The mechanism of action of Acid Brown 434 primarily involves its ability to form strong bonds with substrates through ionic and hydrogen bonding. The azo groups in the dye can interact with various functional groups in the substrate, leading to strong adhesion and vibrant coloration. The molecular targets include amino and hydroxyl groups present in the substrates.

Comparison with Similar Compounds

    Acid Brown 432: Another azo dye with similar applications but different shade and chemical properties.

    Acid Black 194: A related dye used in similar industries but with a different color profile.

    Acid Brown RL: A variant of Acid Brown 434 with slight modifications in its chemical structure.

Uniqueness of this compound: this compound is unique due to its specific shade of brown and its ability to provide consistent and long-lasting coloration. Its chemical stability and ease of synthesis make it a preferred choice in various industrial applications.

Properties

IUPAC Name

sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEQNQFQOKPGFK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])O)[O-].O.[Na+].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FeN6NaO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126851-40-9
Record name C.I. Acid Brown 434
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Brown 434
Reactant of Route 2
Reactant of Route 2
Acid Brown 434
Reactant of Route 3
Reactant of Route 3
Acid Brown 434
Reactant of Route 4
Reactant of Route 4
Acid Brown 434
Reactant of Route 5
Reactant of Route 5
Acid Brown 434
Reactant of Route 6
Reactant of Route 6
Acid Brown 434

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.